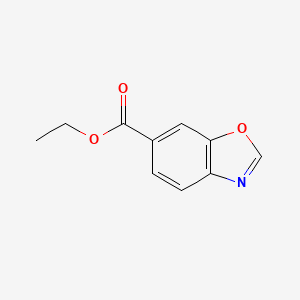

Ethyl 1,3-benzoxazole-6-carboxylate

Descripción general

Descripción

Ethyl 1,3-benzoxazole-6-carboxylate, also known as Ethyl 6-Benzoxazolecarboxylate, is a useful research chemical . It has the molecular formula C10H9NO3 and a molecular weight of 191.18 . This compound is an important intermediate in the synthesis of various organic compounds and is widely used in scientific research.

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

The molecular structure of Ethyl 1,3-benzoxazole-6-carboxylate is based on structures generated from information available in ECHA’s databases . The InChI Key for this compound is MJICUCWKZPFKFX-UHFFFAOYSA-N .Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis

Ethyl 1,3-benzoxazole-6-carboxylate has a molecular weight of 191.18 and a molecular formula of C10H9NO3 . It has a topological polar surface area of 52.3 . The compound is canonicalized and has a covalently-bonded unit count of 1 .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

- Field : Medicinal Chemistry

- Application : Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial and antifungal activities .

- Method : The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against various bacteria and fungi using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM .

- Results : The study indicated that the compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .

Anticancer Applications

- Field : Medicinal Chemistry

- Application : Benzoxazole derivatives have been used for the determination of in vitro anticancer activity .

- Method : Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay .

- Results : Some compounds had best anticancer activity in comparison to 5-fluorouracil .

Agricultural Chemicals

- Field : Agricultural Chemistry

- Application : Benzoxazole and benzothiazole have a broad spectrum of agricultural biological activities, such as antibacterial, antiviral, and herbicidal activities .

- Method : The application of benzoxazoles and benzothiazoles in discovering new agrochemicals has been systematically reviewed .

- Results : Great progress has been made in the research of benzoxazoles and benzothiazoles, especially in the development of herbicides and insecticides .

Anti-Inflammatory Applications

- Field : Medicinal Chemistry

- Application : Benzoxazole derivatives have been found to exhibit anti-inflammatory effects .

- Method : The specific methods of application or experimental procedures for this use are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

Antimycobacterial Applications

- Field : Medicinal Chemistry

- Application : Benzoxazole derivatives have been used for antimycobacterial purposes .

- Method : The specific methods of application or experimental procedures for this use are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

Antiparkinson Applications

- Field : Medicinal Chemistry

- Application : Benzoxazole derivatives have been used in the treatment of Parkinson’s disease .

- Method : The specific methods of application or experimental procedures for this use are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

Antihistamine Applications

- Field : Medicinal Chemistry

- Application : Benzoxazole derivatives have been used as antihistamines .

- Method : The specific methods of application or experimental procedures for this use are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

Inhibition of Hepatitis C Virus

- Field : Virology

- Application : Benzoxazole derivatives have been used in the inhibition of hepatitis C virus .

- Method : The specific methods of application or experimental procedures for this use are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

5-HT3 Antagonistic Effect

- Field : Neuropharmacology

- Application : Benzoxazole derivatives have been used for their 5-HT3 antagonistic effect .

- Method : The specific methods of application or experimental procedures for this use are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

Direcciones Futuras

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives .

Propiedades

IUPAC Name |

ethyl 1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJICUCWKZPFKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743841 | |

| Record name | Ethyl 1,3-benzoxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,3-benzoxazole-6-carboxylate | |

CAS RN |

1355171-03-7 | |

| Record name | Ethyl 1,3-benzoxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

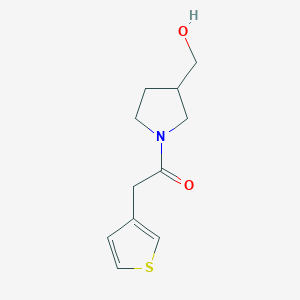

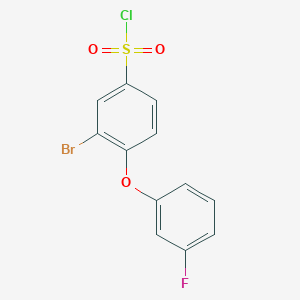

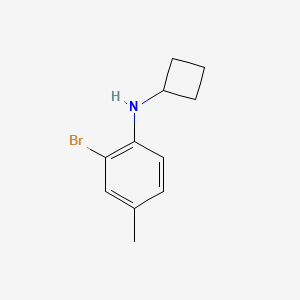

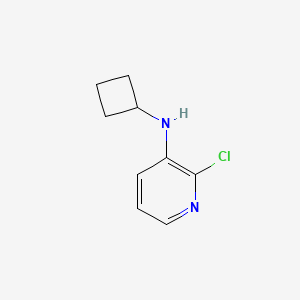

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)

![{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1443445.png)

![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)

![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)

![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)